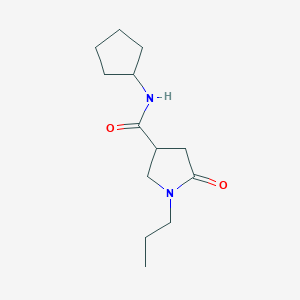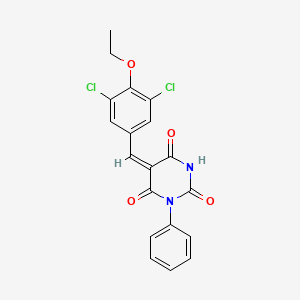![molecular formula C15H26N4O B6068768 2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol, commonly known as CP-122,288, is a compound that has been of interest to the scientific community due to its potential therapeutic properties. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
CP-122,288 acts as a selective agonist of the serotonin 5-HT1B receptor, which is a G protein-coupled receptor. Upon binding to the receptor, CP-122,288 activates the G protein, leading to the inhibition of adenylyl cyclase and a decrease in the production of cyclic AMP. This results in the inhibition of neurotransmitter release, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CP-122,288 has been shown to have anxiolytic and antidepressant effects in animal models. It has been found to decrease anxiety-like behavior in the elevated plus maze and the light-dark box tests. It has also been shown to decrease immobility time in the forced swim test and the tail suspension test, which are commonly used to assess antidepressant activity. In addition, CP-122,288 has been studied for its potential use in the treatment of migraine headaches, as it has been found to inhibit the release of calcitonin gene-related peptide, which is involved in the pathophysiology of migraines.
Vorteile Und Einschränkungen Für Laborexperimente
CP-122,288 has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT1B receptor, which makes it a useful tool for studying the receptor's function. It also has anxiolytic and antidepressant effects, which make it a useful compound for studying the pathophysiology of anxiety and depression. However, CP-122,288 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, its selectivity for the serotonin 5-HT1B receptor may limit its usefulness in studying other receptors that are involved in anxiety and depression.
Zukünftige Richtungen
CP-122,288 has several potential future directions for research. It could be studied further for its potential use in the treatment of anxiety and depression, as well as its potential use in the treatment of migraines. In addition, it could be used as a tool for studying the serotonin 5-HT1B receptor and its role in the regulation of mood, anxiety, and pain perception. Further research could also be done to improve the synthesis method and increase the yield of CP-122,288. Finally, future studies could investigate the long-term effects of CP-122,288 and its potential for developing tolerance or dependence.
Conclusion
In conclusion, CP-122,288 is a compound that has been extensively studied for its potential therapeutic properties. It has a high affinity for the serotonin 5-HT1B receptor, which makes it a useful tool for studying the receptor's function. CP-122,288 has anxiolytic and antidepressant effects, which make it a useful compound for studying the pathophysiology of anxiety and depression. It has also been studied for its potential use in the treatment of migraines. Further research could be done to improve the synthesis method and increase the yield of CP-122,288. Overall, CP-122,288 has several potential future directions for research, and its potential therapeutic properties make it an interesting compound for further study.
Synthesemethoden
The synthesis of CP-122,288 involves the reaction of 1-cyclopentyl-4-(4-chlorobenzyl)piperazine with imidazole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. The yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been studied for its potential therapeutic properties in various fields of medicine. It has been found to have a high affinity for the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain perception. CP-122,288 has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been studied for its potential use in the treatment of migraine headaches.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c20-8-5-15-11-18(10-13-9-16-12-17-13)6-7-19(15)14-3-1-2-4-14/h9,12,14-15,20H,1-8,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPLCBRDDKYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)

![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
